molecular formula C11H8N6O4 B11512390 4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11512390
M. Wt: 288.22 g/mol
InChI Key: FXVIYOTVCQZFIH-UHFFFAOYSA-N
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Description

4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common method starts with the preparation of 3-methyl-4-nitrobenzohydrazide, which is then cyclized with cyanogen bromide to form the 1,2,4-oxadiazole ring. The resulting intermediate is further reacted with hydrazine hydrate to form the final product. The reaction conditions often involve the use of solvents like ethanol and require heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Cyclization: The oxadiazole rings can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups at the nitro position.

Scientific Research Applications

4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxadiazole rings may also play a role in stabilizing these interactions and enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine apart is its dual oxadiazole rings, which provide unique electronic properties and potential for diverse chemical reactivity. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C11H8N6O4

Molecular Weight

288.22 g/mol

IUPAC Name

4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H8N6O4/c1-5-4-6(2-3-7(5)17(18)19)11-13-10(16-20-11)8-9(12)15-21-14-8/h2-4H,1H3,(H2,12,15)

InChI Key

FXVIYOTVCQZFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NO2)C3=NON=C3N)[N+](=O)[O-]

Origin of Product

United States

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